N-(4-butylphenyl)-2-chloro-4-nitrobenzamide
Description
N-(4-Butylphenyl)-2-chloro-4-nitrobenzamide is a benzamide derivative characterized by a 4-butylphenyl group attached to an amide nitrogen and a benzoyl ring substituted with chlorine (at position 2) and nitro (at position 4) groups. Its synthesis typically involves coupling 4-butylphenylamine with 2-chloro-4-nitrobenzoyl chloride under Schotten-Baumann conditions.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-3-4-12-5-7-13(8-6-12)19-17(21)15-10-9-14(20(22)23)11-16(15)18/h5-11H,2-4H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCROSISSFPFKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-chloro-4-nitrobenzamide typically involves the reaction of 4-butylaniline with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(4-butylphenyl)-2-chloro-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-(4-carboxyphenyl)-2-chloro-4-nitrobenzamide.
Scientific Research Applications
N-(4-butylphenyl)-2-chloro-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Benzamide Derivatives
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., NO₂, Cl) on the benzoyl ring enhances molecular rigidity and influences intermolecular interactions. For example, N-(4-Chlorophenyl)-4-nitrobenzamide exhibits a small dihedral angle (4.63°) between aromatic rings, promoting coplanarity and strong hydrogen-bonded chains .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Lipophilicity : The butyl group in the target compound likely elevates LogP compared to shorter-chain analogs, aligning with trends observed in N-(3-chlorophenethyl)-4-nitrobenzamide (LogP ~2.8) .
- Thermal Stability : Nitro-substituted benzamides (e.g., N-(4-Chlorophenyl)-4-nitrobenzamide) exhibit high thermal stability (>200°C), a trait advantageous for material applications .
Key Observations :
- Antimicrobial Potential: Mannich bases derived from 2-chloro-4-nitrobenzamide show potent antimicrobial activity, suggesting that the nitro and chloro groups synergistically enhance bioactivity .
- Kinase Inhibition : Structural analogs with heterocyclic appendages (e.g., benzothiazole in ) exhibit kinase inhibitory activity, implying that the target compound may share similar pharmacological profiles .
Biological Activity
N-(4-butylphenyl)-2-chloro-4-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in drug development.
Chemical Structure and Properties
This compound is characterized by its unique structural features, including:
- Butyl group : Enhances hydrophobic interactions.
- Chloro group : Potentially participates in nucleophilic substitution reactions.
- Nitro group : Can undergo bioreduction to form reactive intermediates.
The molecular formula of this compound is C15H16ClN3O2, with a molecular weight of approximately 303.76 g/mol. Its structure contributes to its diverse chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular components, leading to various biological effects.
- Chloro Group Participation : The chloro group may engage in nucleophilic substitution reactions, potentially altering the activity of enzymes or receptors involved in cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Studies suggest that the compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has been evaluated for its ability to disrupt pathways critical for cancer cell survival.
- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects, making it a candidate for further exploration in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
